molecular formula C18H13FN4O2S B6527787 N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide CAS No. 1019104-37-0

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide

Cat. No.: B6527787
CAS No.: 1019104-37-0
M. Wt: 368.4 g/mol
InChI Key: WMNKKEGSLUOIGH-UHFFFAOYSA-N
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Description

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide is a useful research compound. Its molecular formula is C18H13FN4O2S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.07432501 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of CCG-343086 is the Regulator of G Protein Signaling (RGS) proteins . RGS proteins play a crucial role in modulating the activity of G protein subunits following G protein-coupled receptor activation .

Mode of Action

CCG-343086 inhibits the function of RGS4, a member of the RGS protein family, through the covalent modification of two spatially distinct cysteine residues on RGS4 . The modification of Cys132, located near the RGS/Gα interaction surface, modestly inhibits Gα binding and GTPase acceleration . Additionally, the modification of Cys148, located on the opposite face of RGS4, disrupts the RGS/Gα interaction through an allosteric mechanism that almost completely inhibits the Gα–RGS protein–protein interaction .

Biochemical Pathways

The inhibition of RGS4 by CCG-343086 affects the G protein signaling pathway . By inhibiting the GTPase-accelerating protein activity of RGS4, CCG-343086 prolongs the active state of the G protein, potentially enhancing the downstream signaling events .

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body . It determines the onset, duration, and intensity of a drug’s effect

Result of Action

The molecular and cellular effects of CCG-343086’s action primarily involve the modulation of G protein signaling. By inhibiting RGS4, CCG-343086 can potentially enhance the downstream signaling events of G proteins . .

Action Environment

The action, efficacy, and stability of CCG-343086 can be influenced by various environmental factors. These may include the physiological condition of the individual (such as age, sex, genetic makeup, and renal function), the presence of other drugs, and the individual’s diet and lifestyle . .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c1-11-9-16(21-17(24)15-3-2-8-25-15)23(22-11)18-20-14(10-26-18)12-4-6-13(19)7-5-12/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNKKEGSLUOIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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